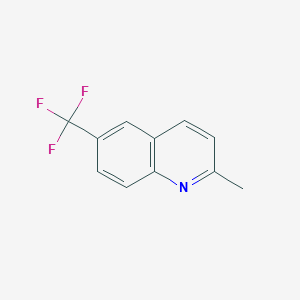

2-Methyl-6-(trifluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSCBEQRKQRFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66023-21-0 | |

| Record name | 2-Methyl-6-(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066023210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-6-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL624TP51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Methyl 6 Trifluoromethyl Quinoline and Its Analogues

Classical and Contemporary Approaches to Trifluoromethylated Quinoline (B57606) Synthesis

Traditional methods for quinoline synthesis have been adapted and refined to allow for the incorporation of the trifluoromethyl group, a common substituent in medicinal chemistry. These approaches often involve the construction of the quinoline ring from acyclic precursors.

Friedländer Reaction Implementations for Substituted Quinolines

The Friedländer synthesis is a fundamental and versatile method for constructing quinoline rings. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. To synthesize a compound like 2-Methyl-6-(trifluoromethyl)quinoline, a key starting material would be 2-amino-5-(trifluoromethyl)benzaldehyde or a corresponding ketone, which is then reacted with acetone or a related carbonyl compound.

The reaction mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by imine formation and cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction. Various catalysts, including mineral acids (H₂SO₄), organic acids (p-toluenesulfonic acid), Lewis acids, and iodine, have been employed to promote this reaction. Modern variations have focused on milder and more environmentally friendly conditions, such as using ionic liquids or solid acid catalysts, sometimes in conjunction with microwave irradiation to improve yields and reduce reaction times.

| Catalyst System | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Reflux | Effective for various substrates. | |

| Iodine (I₂) | Solvent-free | Highly efficient, mild conditions. | |

| Brønsted-acidic ionic liquids | Solvent-free, 100 °C | Catalyst is recyclable and reusable. | |

| Fe₃O₄@SiO₂–APTES-TFA Nanocatalyst | Solvent-free, 100 °C | High yield in short reaction times (e.g., 5 min). |

Intramolecular Cyclization Reactions in Quinoline Ring Construction

Intramolecular cyclization represents a powerful strategy for forming the quinoline ring system, often providing high regioselectivity. One common approach involves the reduction of an ortho-nitro-substituted precursor, which then spontaneously cyclizes. For instance, the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes produces ortho-nitro-substituted α,β-diaryl-CF₃-enones. Subsequent reduction of the nitro group, typically with an Fe–AcOH system, initiates an intramolecular cyclization to yield 2-trifluoromethyl-3-arylquinolines in high yields. A one-pot procedure starting from the enamines or corresponding haloalkenes has also been developed to streamline this process.

Another strategy involves the electrophilic intramolecular cyclization of N-arylpropynamides. The reaction with trifluoromethanesulfanamide in the presence of a Lewis acid like BiCl₃ can generate trifluoromethylthiolated quinolin-2-ones. Furthermore, visible-light-induced radical trifluoromethylation/cyclization of N-alkenyl quinazolinones provides access to trifluoromethylated polycyclic quinazolinones.

Electrophilic Aromatic Substitution for Trifluoromethyl Group Incorporation

While building the quinoline ring with the trifluoromethyl group already in place is common, an alternative is to introduce the -CF₃ group onto a pre-formed quinoline scaffold via electrophilic aromatic substitution (EAS). However, this can be challenging. The trifluoromethyl group is strongly electron-withdrawing and deactivating, making direct trifluoromethylation of aromatic systems difficult.

The quinoline ring itself is deactivated towards electrophilic attack, particularly the benzene (B151609) ring portion. Furthermore, under acidic conditions typical for EAS, the quinoline nitrogen is protonated, further deactivating the ring system. Despite these challenges, methods using hypervalent iodine reagents (e.g., Togni's reagent) or other electrophilic "CF₃+" sources have been developed. These reactions often require specific catalysts or conditions to overcome the high activation barrier. The regioselectivity of such reactions on the 2-methylquinoline (B7769805) core would be influenced by the directing effects of both the methyl group and the heterocyclic nitrogen atom.

Advanced Catalytic Systems in Quinoline Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer greater efficiency, selectivity, and sustainability. Both transition-metal and metal-free catalytic systems have been successfully applied to the synthesis of trifluoromethylated quinolines.

Transition-Metal Catalyzed Routes (e.g., Nickel-Catalyzed Insertion Reactions, Copper(I)-Mediated Coupling-Cyclization)

Transition metals are highly effective catalysts for forming the C-C and C-N bonds necessary for quinoline synthesis.

Nickel-Catalyzed Routes: Nickel catalysis has emerged as a cost-effective and efficient method for quinoline synthesis. A novel approach for synthesizing trifluoromethyl-quinolines involves a nickel-catalyzed insertion of an alkyne into the C–S bond of 2-trifluoromethyl-1,3-benzothiazole, followed by thermal desulfidation. This intermolecular cycloaddition provides a unique pathway to these structures. Other nickel-catalyzed methods include the dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols.

Copper(I)-Mediated Routes: Copper catalysts are widely used due to their low cost and versatile reactivity. Copper-mediated methods for synthesizing trifluoromethylated heterocycles are well-documented. For example, copper-catalyzed cyclization of oximes can provide access to CF₃-containing heterocycles. Another powerful method is the copper-mediated Sandmeyer-type trifluoromethylation of arenediazonium salts, which can be generated in situ from anilines. This could be applied to an appropriately substituted aminoquinoline to install the trifluoromethyl group.

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Nickel | Alkyne Insertion / Desulfidation | 2-trifluoromethyl-1,3-benzothiazole, alkynes | Novel intermolecular cycloaddition to form CF₃-quinolines. | |

| Copper | Sandmeyer Trifluoromethylation | Arenediazonium tetrafluoroborates, Langlois' reagent | Involves a radical mechanism. | |

| Copper | Trifluoromethylation of Terminal Alkynes | Terminal alkynes, TMSCF₃ | Mediated process, requires excess TMSCF₃. |

Metal-Free and Organocatalytic Approaches

Growing interest in green chemistry has spurred the development of metal-free and organocatalytic synthetic routes. These methods avoid the cost and potential toxicity associated with residual transition metals.

Metal-Free Approaches: Metal-free syntheses often rely on the use of iodine, N-bromosuccinimide (NBS), or strong acids to mediate the key bond-forming steps. For instance, visible-light-promoted radical cyclization of arylamine precursors using NBS has been used to synthesize 3-substituted quinolines. Iodine-catalyzed reactions of enamides and imines also provide access to diarylquinolines. These principles can be extended to trifluoromethylated analogues by using appropriately substituted starting materials.

Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to accelerate reactions. A notable example is the development of an organocatalytic Pfitzinger-type reaction using 2-tert–butyl–1,1,3,3-tetramethylguanidine (BTMG). This method employs N-[(α-trifluoromethyl)vinyl]isatins with amines or alcohols to produce 2-CF₃-quinoline-4-carboxamides and carboxylic esters, demonstrating a green and environmentally benign pathway. Chiral phosphoric acids have also been used as efficient organocatalysts in diastereoselective Friedländer reactions to prepare enantiomerically enriched 4-arylquinolines.

Multi-component Reactions for Diverse Quinoline Scaffolds

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials, have become a cornerstone for generating molecular diversity. beilstein-journals.org This approach is highly valued for its atom economy, operational simplicity, and ability to construct complex molecular architectures in a convergent manner. beilstein-journals.orgrsc.org The synthesis of quinoline derivatives through MCRs allows for the rapid generation of libraries of compounds with varied substitution patterns, which is crucial for structure-activity relationship studies. rsc.org

Several named reactions, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org A notable example is the three-component coupling reaction involving an aldehyde, an amine, and an alkyne, mediated by a Lewis acid catalyst. This one-pot reaction proceeds through a domino sequence of imine formation, imine addition, cyclization, and oxidation to yield the final quinoline product. scielo.br The versatility of this method allows for the strategic selection of starting materials to produce highly functionalized and structurally diverse quinolines. scielo.br

For instance, the reaction of various aldehydes, anilines, and terminal alkynes can be catalyzed by Lewis acids like Ytterbium(III) triflate [Yb(OTf)₃] or Iron(III) chloride (FeCl₃) to produce substituted quinolines in moderate to good yields. The choice of catalyst can significantly influence the reaction's efficiency, with Yb(OTf)₃ often providing higher yields. scielo.br

Table 1: Example of a Three-Component Reaction for Quinoline Synthesis

| Aldehyde | Amine | Alkyne | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| Anisaldehyde | p-Anisidine | 1-ethynyl-4-heptyloxybenzene | Yb(OTf)₃ (10) | 40 |

| Anisaldehyde | p-Anisidine | 1-ethynyl-4-octyloxybenzene | Yb(OTf)₃ (10) | 60 |

| 4-n-octyloxybenzaldehyde | 4-n-octyloxyaniline | 2-ethynyl-6-heptyloxynaphthalene | Yb(OTf)₃ (10) | 40 |

This table is illustrative of the types of quinoline scaffolds that can be generated using MCRs, as described in the literature. scielo.br

Green Chemistry Principles in the Synthesis of Trifluoromethylated Quinoline Derivatives

The integration of green chemistry principles into synthetic methodologies is driven by the need to reduce environmental impact and enhance safety and efficiency. For trifluoromethylated quinolines, this involves developing protocols that minimize waste, avoid hazardous solvents, reduce energy consumption, and utilize renewable or recyclable catalysts.

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions represents a significant step towards greener synthesis, as it eliminates solvent waste, which is a major contributor to the environmental footprint of chemical processes. Several strategies have been developed for the solvent-free synthesis of quinoline derivatives.

One approach involves a metal- and solvent-free reaction of quinolines with two molecules of aryltrifluoroacetylacetylenes, which yields functionalized oxazinoquinolines in up to 92% yield. nih.gov Another method utilizes ionic liquids in substoichiometric amounts to catalyze the Friedländer quinoline synthesis, which offers the advantages of short reaction times and high yields under solvent-free conditions. mdpi.com Furthermore, the unsymmetrical Hantzsch reaction for synthesizing polyhydroquinoline derivatives can be performed efficiently at 50°C under solvent-free conditions using a magnetically recoverable nanocatalyst. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. eurekaselect.combohrium.com These benefits include dramatically reduced reaction times, improved reaction yields, and enhanced product purity, all contributing to a more energy-efficient process. eurekaselect.comnih.gov

The application of microwave irradiation has been successful in various quinoline syntheses. For example, a three-component domino reaction of aldehydes, enaminones, and malononitrile under microwave irradiation facilitates the rapid, one-pot synthesis of fused heterocyclic systems, including pyrimido[1,2-a]quinoline derivatives. nih.gov This method is noted for its operational simplicity and minimal environmental impact. nih.gov Similarly, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a key intermediate, can be achieved by treating a substituted acetanilide with dimethylformamide and phosphorus oxychloride under microwave irradiation, resulting in a high yield of 94%. jmpas.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | Conventional Heating | Several hours | Moderate | mdpi.com |

| Friedländer Synthesis | Ionic Liquid, Solvent-Free | Minutes | High | mdpi.com |

| Multi-component Domino | Conventional Heating | 24 hours | Lower | nih.gov |

| Multi-component Domino | Microwave Irradiation | 5-10 minutes | 85-94% | nih.gov |

This table provides a general comparison illustrating the advantages of microwave-assisted protocols.

Renewable and Eco-Friendly Catalytic Systems

The development of renewable and easily recoverable catalytic systems is a key area of green chemistry research. Heterogeneous catalysts, particularly those based on nanoparticles, are highly advantageous due to their high surface-area-to-volume ratio, potential for high catalytic activity, and ease of separation from the reaction mixture, which allows for their reuse. nih.gov

Magnetic nanoparticles (MNPs), such as silica-functionalized magnetite (Fe₃O₄@SiO₂), have proven effective in quinoline synthesis. nih.gov These catalysts can be easily recovered using an external magnet, simplifying the workup process and enabling multiple reuse cycles. In the synthesis of 2-methyl-6-nitroquinoline, the use of Fe₃O₄@SiO₂ nanoparticles doubled the reaction yield and reduced the reaction time from 110 to 80 minutes. nih.gov

Another advanced system involves a guanidine-functionalized graphene oxide/Fe₃O₄ nanocomposite (Gu-GO/Fe₃O₄), which acts as an efficient and magnetically recoverable catalyst for the synthesis of polyhydroquinoline derivatives. researchgate.net This catalyst demonstrated excellent performance under mild, solvent-free conditions and retained its structural integrity and catalytic activity for at least nine consecutive cycles. researchgate.net Such systems exemplify the principles of sustainable chemistry by combining high efficiency with catalyst recyclability, thereby minimizing waste and cost. nih.gov

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Molecular Structure Assignment

Vibrational spectroscopy is a powerful analytical tool for determining the molecular structure of compounds. By measuring the vibrations of atoms within a molecule, it is possible to identify the functional groups present and to obtain a "fingerprint" of the molecule. The two primary techniques used in vibrational spectroscopy are Fourier Transform Infrared (FT-IR) Spectroscopy and Fourier Transform Raman (FT-Raman) Spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a a function of wavelength. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the FT-IR spectrum. The position, intensity, and shape of these absorption bands provide valuable information about the molecular structure.

The C-H stretching vibrations of the aromatic quinoline (B57606) ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net For the methyl group, asymmetric and symmetric stretching vibrations are expected around 2980 cm⁻¹ and 2870 cm⁻¹, respectively. The trifluoromethyl (CF₃) group exhibits strong characteristic absorption bands. The asymmetric and symmetric C-F stretching modes are anticipated in the 1350-1150 cm⁻¹ region. researchgate.net

The quinoline ring itself gives rise to a series of characteristic vibrations. The C=C and C=N stretching vibrations within the heterocyclic ring system are typically found in the 1650-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the C-H bonds of the quinoline ring, as well as ring deformation modes, appear at lower frequencies, generally below 1300 cm⁻¹.

The following table provides a detailed assignment of the expected characteristic vibrational modes for 2-Methyl-6-(trifluoromethyl)quinoline based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Weak to Medium |

| Methyl C-H Asymmetric Stretching | ~2980 | Medium |

| Methyl C-H Symmetric Stretching | ~2870 | Medium |

| C=C/C=N Ring Stretching | 1650 - 1400 | Medium to Strong |

| Methyl C-H Bending | ~1460, ~1380 | Medium |

| C-F Asymmetric Stretching (CF₃) | ~1280 | Strong |

| C-F Symmetric Stretching (CF₃) | ~1170, ~1130 | Strong |

| In-plane C-H Bending | 1300 - 1000 | Medium |

| Out-of-plane C-H Bending | 900 - 700 | Strong |

| Ring Deformation | Below 800 | Weak to Medium |

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra of molecules. nih.gov These theoretical calculations provide a set of vibrational frequencies and their corresponding intensities, which can be compared with experimental data to confirm the assignment of the observed bands. Typically, calculations are performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). scispace.com

For quinoline derivatives, it has been shown that theoretical calculations can accurately predict the vibrational frequencies. dergipark.org.trscispace.com However, it is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical models. This scaling brings the theoretical spectrum into closer agreement with the experimental one.

In the case of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a close analog, a detailed comparison between the experimental FT-IR spectrum and the DFT-calculated spectrum was performed. dergipark.org.tr This comparison allowed for a confident assignment of the observed vibrational bands. A similar approach for this compound would involve calculating its theoretical spectrum and comparing it to an experimentally obtained one to provide a definitive assignment of its vibrational modes.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser. When the laser light interacts with a molecule, it can be scattered with a change in frequency. This frequency shift corresponds to the vibrational energy levels of the molecule. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

In general, symmetric vibrations and vibrations of non-polar bonds tend to be strong in the Raman spectrum, while asymmetric vibrations and vibrations of polar bonds are often weak or inactive. For this compound, the stretching vibrations of the C=C bonds in the quinoline ring are expected to be strong Raman active modes. The symmetric stretching vibrations of the methyl and trifluoromethyl groups should also be observable in the Raman spectrum.

Based on studies of similar molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the C=C stretching vibrations of the quinoline ring are observed with strong intensity in the Raman spectrum in the region of 1640-1570 cm⁻¹. dergipark.org.tr The C-N stretching vibrations are also identifiable in the Raman spectrum. dergipark.org.tr

The following table summarizes the expected prominent Raman active modes for this compound, based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| Methyl C-H Stretching | ~2930 | Strong |

| C=C/C=N Ring Stretching | 1640 - 1570 | Strong |

| Ring Breathing Mode | ~1030 | Strong |

| C-CF₃ Stretching | ~700 | Medium |

| Ring Deformation | Below 800 | Medium |

Similar to FT-IR spectroscopy, DFT calculations can be used to predict the Raman spectrum of a molecule. The calculated Raman activities can be compared with the experimental Raman intensities to aid in the assignment of the observed bands. For many quinoline derivatives, a good correlation between the calculated and experimental Raman spectra has been reported. dergipark.org.trscispace.com

The study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline demonstrated that the DFT calculations at the B3LYP/cc-pVQZ level of theory could accurately predict the Raman active modes. dergipark.org.tr For instance, the strong Raman bands corresponding to the C=C stretching vibrations were well-reproduced by the calculations. dergipark.org.tr This underscores the utility of computational chemistry in the structural elucidation of complex organic molecules like this compound. A comparative analysis of its experimental FT-Raman spectrum with a theoretically predicted one would provide a robust and detailed understanding of its molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No specific experimental NMR data (¹H, ¹³C, or ¹⁹F) for this compound could be located. This information is fundamental for confirming the molecular structure by analyzing the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Detailed ¹H NMR chemical shifts and coupling constants for this compound are not reported in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Environment Determination

A specific ¹³C NMR spectrum, which would identify the chemical environment of each carbon atom in the molecule, including the characteristic quartet signal for the trifluoromethyl-bound carbon, is not publicly documented.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group

The ¹⁹F NMR spectrum, which would provide a distinct singlet peak confirming the presence and electronic environment of the trifluoromethyl group, has not been published for this specific isomer.

Electronic Spectroscopy for Photophysical Property Investigation

The investigation of photophysical properties through electronic spectroscopy requires specific absorption and emission data, which is unavailable for this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No UV-Vis absorption spectrum for this compound was found. This data is necessary to determine the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.

Photoluminescence and Fluorescence Studies

There are no published studies on the photoluminescence or fluorescence properties of this compound. Consequently, data regarding its emission spectrum, quantum yield, or Stokes shift are not available. While studies on other isomers have shown that trifluoromethylated quinolines can exhibit fluorescence, this cannot be assumed for the title compound without direct experimental evidence. beilstein-journals.orgnih.gov

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination

A single-crystal X-ray diffraction study of this compound has not been reported. To perform such an analysis, a suitable single crystal of the compound would need to be grown and subjected to X-ray analysis. The resulting diffraction pattern would allow for the determination of the unit cell parameters, crystal system (e.g., monoclinic, orthorhombic, etc.), and space group, which describes the symmetry elements within the crystal.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental crystallographic data, a definitive analysis of the bond lengths, bond angles, and dihedral angles for this compound cannot be provided. While computational chemistry methods can predict these parameters, they lack the accuracy and authority of experimental SC-XRD results. An experimental analysis would provide precise measurements for the quinoline ring system, the C-C bond of the methyl group, and the C-C and C-F bonds of the trifluoromethyl group, confirming the compound's molecular geometry.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated, though their presence and specific geometry cannot be confirmed without a crystal structure. These potential interactions include:

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···F hydrogen bonds could play a role in the crystal packing.

π-π Stacking: The aromatic quinoline ring system is likely to participate in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align.

C-F···F-C Interactions: The trifluoromethyl group introduces the possibility of dipole-dipole interactions between fluorine atoms on neighboring molecules, which can be a significant organizing force in the crystal packing of fluorinated compounds.

Computational and Theoretical Investigations of 2 Methyl 6 Trifluoromethyl Quinoline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These calculations can predict the most stable three-dimensional arrangement of atoms (geometry optimization), as well as a host of other characteristics derived from the molecule's electronic structure.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. nih.gov It is favored for its balance of accuracy and computational cost. DFT calculations are used to determine optimized geometry, thermodynamic stability, and various electronic properties. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler spatial function than the complex many-electron wavefunction.

The exact form of the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation, is unknown and therefore must be approximated. The choice of this functional is critical to the accuracy of DFT calculations.

A widely used and well-benchmarked functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from other sources. researchgate.net Numerous studies on quinoline (B57606) derivatives have successfully employed the B3LYP functional to achieve results that align well with experimental data, making it a suitable choice for investigating 2-Methyl-6-(trifluoromethyl)quinoline. malariaworld.orgresearchgate.net

Table 1: Common DFT Functionals Used in Quinoline Derivative Studies

| Functional | Type | Common Application | Reference |

|---|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, electronic properties of organic molecules. | nih.govmalariaworld.orgresearchgate.net |

| B3PW91 | Hybrid GGA | Similar to B3LYP, used for structural and vibrational analysis. | asianpubs.org |

| PBEPBE | GGA | Often used for solid-state systems, but also applied to molecular properties. | researchgate.net |

| BLYP | GGA | An earlier GGA functional used for geometry and frequency calculations. | researchgate.netasianpubs.org |

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and quality of the basis set directly impact the accuracy of the calculation. Larger basis sets provide more flexibility for describing the spatial distribution of electrons but are more computationally demanding.

For reliable results, it is crucial to check for basis set convergence. This is often done by performing calculations with a series of progressively larger basis sets, such as the correlation-consistent basis sets developed by Dunning:

cc-pVDZ (correlation-consistent polarized Valence Double-Zeta)

cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta)

cc-pVQZ (correlation-consistent polarized Valence Quadruple-Zeta)

A study on the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline utilized these exact basis sets (cc-pVDZ, cc-pVTZ, cc-pVQZ) in conjunction with the B3LYP functional to carry out quantum mechanical calculations of its spectroscopic and structural properties. researchgate.net This systematic approach ensures that the calculated properties are stable with respect to the basis set size and are approaching the theoretical limit for the chosen DFT functional.

The Hartree-Fock (HF) method is an earlier, more fundamental ab initio calculation method. It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, but it neglects electron correlation. While DFT methods generally provide more accurate results for most molecular properties, HF calculations are often performed for comparison. asianpubs.org

Comparing the results from HF and DFT methods can provide insight into the importance of electron correlation for a particular molecular property. For many quinoline derivatives, studies have shown that DFT methods like B3LYP are superior to the scaled Hartree-Fock approach for molecular vibrational problems. researchgate.net A comparative study on this compound would likely involve geometry optimization and frequency calculations at both the HF and DFT levels of theory, using a consistent basis set such as 6-311G(d,p) for a meaningful comparison. asianpubs.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Electronic Structure and Reactivity Descriptors

Beyond geometry, quantum chemical calculations reveal details about a molecule's electronic landscape, which is key to understanding its stability, reactivity, and potential applications.

Frontier Molecular Orbital (FMO) theory is a critical tool for analyzing chemical stability and reactivity. nih.gov The two most important orbitals in this context are:

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It acts as an electron acceptor, and its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This gap is a crucial descriptor of molecular stability. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

Table 2: Illustrative Data from a Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (ionization potential). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electron affinity). |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values.

In a typical MEP analysis, regions of negative electrostatic potential, shown in red, correspond to areas with an excess of electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen or oxygen. Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas indicate neutral or zero potential.

Global and Local Reactivity Indices

Global and local reactivity descriptors, derived from conceptual DFT, are quantitative measures of a molecule's stability and reactivity. These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO (E_HOMO): The energy of the highest occupied molecular orbital, which acts as an electron donor. A higher HOMO energy corresponds to a greater ability to donate electrons.

LUMO (E_LUMO): The energy of the lowest unoccupied molecular orbital, which acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = E_LUMO - E_HOMO). A smaller energy gap implies lower kinetic stability and higher chemical reactivity. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(E_LUMO + E_HOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).

These values, calculated for the analogue molecule AMTQ using the B3LYP/cc-pVQZ method, provide a quantitative assessment of its chemical behavior. researchgate.net

Table 1: Global Reactivity Descriptors for 4-Amino-2-Methyl-8-(trifluoromethyl)quinoline (Illustrative)

| Descriptor | Symbol | Value |

|---|---|---|

| HOMO Energy | E_HOMO | -5.73 eV |

| LUMO Energy | E_LUMO | -0.99 eV |

| Energy Gap | ΔE | 4.74 eV |

| Chemical Hardness | η | 2.37 eV |

| Chemical Softness | S | 0.42 eV⁻¹ |

| Electronegativity | χ | 3.36 eV |

Theoretical Spectroscopic Data Generation

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show excellent agreement with experimental data, although they are typically scaled by a small factor to correct for anharmonicity and other systematic errors in the computational method. nist.gov

For the analogue AMTQ, vibrational frequencies were calculated using the B3LYP method. researchgate.net The results allow for a detailed assignment of the observed experimental bands to specific molecular vibrations, such as C-H stretching, C=C stretching of the aromatic rings, and the characteristic vibrations of the methyl and trifluoromethyl groups.

Normal Coordinate Analysis (NCA) is a method used to describe the vibrational motions of a molecule. semanticscholar.org It involves defining a set of internal coordinates (bond stretches, angle bends, torsions) and using them to construct a force field that describes the potential energy of the molecule. The Potential Energy Distribution (PED) is then calculated to quantify the contribution of each internal coordinate to a particular normal mode of vibration. nih.gov A PED value of 100% would mean that the normal mode consists purely of one type of internal coordinate's motion.

In the study of AMTQ, PED calculations were crucial for providing unambiguous assignments of the vibrational spectra. researchgate.net For example, a band might be assigned as a "C-C stretching" mode, and the PED would specify which C-C bonds are contributing most significantly to that vibration and whether other motions, like C-H bending, are also involved.

Table 2: Selected Theoretical Vibrational Frequencies and PED Assignments for 4-Amino-2-Methyl-8-(trifluoromethyl)quinoline (Illustrative)

| Wavenumber (cm⁻¹) (B3LYP/cc-pVQZ) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | PED (%) and Assignment |

|---|---|---|---|

| 3583 | 31.7 | 139.7 | ν(N-H) asym (100) |

| 3478 | 21.9 | 120.3 | ν(N-H) sym (100) |

| 3069 | 1.8 | 32.5 | ν(C-H) arom (99) |

| 2933 | 20.3 | 28.1 | ν(C-H) methyl (98) |

| 1629 | 148.9 | 25.4 | δ(NH₂) (78) + ν(C=C) (15) |

| 1582 | 45.1 | 101.2 | ν(C=C) quinoline (85) |

| 1335 | 165.3 | 15.8 | ν(C-CF₃) (45) + ν(C-N) (30) |

| 1175 | 455.1 | 18.2 | ν(C-F) sym (75) |

ν = stretching, δ = bending, asym = asymmetric, sym = symmetric

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating NMR chemical shifts. rsc.org It is particularly powerful for resolving structural ambiguities in complex organic molecules, such as distinguishing between isomers or assigning specific resonances in ¹H and ¹³C NMR spectra. worktribe.com The method calculates the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS).

For the analogue AMTQ, ¹H and ¹³C chemical shifts were calculated using the GIAO method at the B3LYP/cc-pVQZ level of theory. researchgate.net The predicted shifts showed a strong correlation with the experimental values, confirming the molecular structure and allowing for the confident assignment of each proton and carbon signal in the experimental spectra.

Table 3: Theoretical and Experimental ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 4-Amino-2-Methyl-8-(trifluoromethyl)quinoline (Illustrative)

| Atom Position | ¹³C Exp. | ¹³C Calc. (GIAO) | Atom Position | ¹H Exp. | ¹H Calc. (GIAO) |

|---|---|---|---|---|---|

| C2 | 155.8 | 156.4 | H3 | 6.32 | 6.39 |

| C3 | 109.1 | 110.2 | H5 | 7.35 | 7.41 |

| C4 | 148.2 | 148.9 | H7 | 7.51 | 7.58 |

| C4a | 149.5 | 150.1 | CH₃ | 2.55 | 2.61 |

| C5 | 122.4 | 123.0 | NH₂ | 5.80 | 5.87 |

| C6 | 126.7 | 127.5 | |||

| C7 | 121.9 | 122.6 | |||

| C8 | 124.1 (q) | 124.8 | |||

| C8a | 115.9 | 116.7 | |||

| CH₃ | 24.9 | 25.5 |

(q) indicates a quartet splitting due to coupling with Fluorine.

Supramolecular Interactions and Crystal Packing Modeling

While the analyses described above pertain to an isolated molecule, computational methods are also employed to model the solid state, predicting how molecules arrange themselves in a crystal lattice. This is governed by supramolecular interactions, which are non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.gov

For quinoline derivatives, π-π stacking between the aromatic ring systems is a common and significant interaction that influences crystal packing. nih.gov In molecules containing suitable functional groups, hydrogen bonds (e.g., O-H···N or N-H···N) can also play a dominant role in forming one-, two-, or three-dimensional networks. The presence of a trifluoromethyl group can introduce C-F···H or C-F···π interactions.

Computational modeling of crystal packing often involves searching for the most stable arrangement of molecules (the global minimum on the lattice energy surface). These studies can predict crystal densities, unit cell parameters, and the specific intermolecular contacts that stabilize the crystal structure, providing valuable information for materials science and polymorphism studies.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a method used to partition crystal space into regions where the electron distribution of a promolecule (a molecule within a crystal) dominates the electron density of the complete crystal. This technique enables the visualization of intermolecular interactions by mapping properties such as dnorm (normalized contact distance) onto the surface. The dnorm value is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface) and is color-coded to highlight regions of significant intermolecular contact. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.

For trifluoromethylated quinoline compounds, the Hirshfeld surfaces typically reveal significant intermolecular forces, often highlighted by distinct red-colored regions. iucr.orgnih.gov These areas correspond to specific close contacts, such as those involving the fluorine atoms of the CF3 group.

Based on studies of analogous compounds, the 2D fingerprint plot for this compound is expected to be dominated by spikes and wings characteristic of specific atom-pair contacts. The major contributing interactions would likely be H···H, H···F/F···H, and C···H/H···C contacts, with smaller but significant contributions from F···F, C···F/F···C, and N···H/H···N interactions. tandfonline.comnih.gov

| Feature | Expected Observation | Significance |

|---|---|---|

| dnorm Map | Red spots indicating close contacts, particularly around the trifluoromethyl group and hydrogen atoms. | Highlights regions of strong intermolecular interactions such as H···F and C···H contacts. |

| 2D Fingerprint Plot | Prominent spikes and wings corresponding to H···H, H···F/F···H, and C···H/H···C interactions. | Provides a visual and quantitative summary of the types and prevalence of intermolecular contacts. |

| Shape Index | Presence of both red (concave) and blue (convex) regions, indicating potential π-π stacking interactions involving the quinoline ring. | Identifies complementary shapes between adjacent molecules, which is characteristic of stacking arrangements. |

Quantitative Assessment of Intermolecular Contacts

A quantitative analysis of the Hirshfeld surface allows for the decomposition of the 2D fingerprint plot to determine the percentage contribution of each specific intermolecular contact to the total surface area. This provides a detailed understanding of the forces governing the crystal packing.

Extrapolating from these findings, a quantitative assessment of the intermolecular contacts for this compound would likely reveal a similar distribution. The presence of the methyl group and the trifluoromethyl group would lead to a high prevalence of H···H and H···F interactions.

| Intermolecular Contact | Predicted Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 35 - 45 |

| H···F/F···H | 25 - 35 |

| C···H/H···C | 5 - 10 |

| F···F | 3 - 7 |

| C···F/F···C | 2 - 6 |

| C···C | 2 - 5 |

| N···H/H···N | 1 - 3 |

| Other | < 2 |

The data presented in Table 2 is a predictive estimation based on the analysis of structurally similar compounds and serves to illustrate the expected landscape of intermolecular forces in the crystal structure of this compound. The significant contribution of fluorine-involved contacts underscores the critical role of the trifluoromethyl group in dictating the supramolecular architecture of this class of compounds.

Reactivity Profiles and Reaction Mechanisms

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Core

The quinoline ring system is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring behaves more like a typical aromatic system, undergoing electrophilic substitution. The substituents on 2-Methyl-6-(trifluoromethyl)quinoline significantly modulate this inherent reactivity.

The trifluoromethyl (CF₃) group at the C6 position is a powerful electron-withdrawing group. youtube.com This deactivates the benzene portion of the quinoline core towards electrophilic aromatic substitution by destabilizing the positively charged intermediate (arenium ion) formed during the reaction. youtube.com Reactions like nitration or halogenation, therefore, require more forcing conditions compared to unsubstituted quinoline. The methyl group (CH₃) at the C2 position is electron-donating, which activates the pyridine ring. youtube.com However, the primary influence on electrophilic attack on the carbocyclic ring comes from the deactivating CF₃ group.

The electron-deficient nature of the pyridine ring is enhanced by the quinoline nitrogen, making positions C2 and C4 prime targets for nucleophilic attack. mdpi.comrsc.org The presence of the methyl group at C2 may provide some steric hindrance but also presents a site for specific C-H functionalization reactions.

The directing effects of the substituents and the inherent properties of the quinoline nucleus govern the regioselectivity of functionalization.

Electrophilic Substitution: In quinoline itself, electrophilic attack typically occurs at the C5 and C8 positions of the benzene ring. For this compound, the strong deactivating effect of the C6-CF₃ group reinforces this preference, directing incoming electrophiles primarily to the C5 and C8 positions, as attack at these sites keeps the positive charge of the reaction intermediate further from the electron-withdrawing group. youtube.com

Nucleophilic Substitution: Nucleophilic attack preferentially occurs on the electron-poor pyridine ring. Catalyst-free nucleophilic substitution of hydrogen (SₙH) in quinolines has been demonstrated, typically targeting the C2 position. rsc.org Direct C-H perfluoroalkylation of quinoline derivatives has also been achieved selectively at the C2-position. acs.org For this compound, while the C2 position is electronically favored for nucleophilic attack, the existing methyl group directs such functionalization to other sites like C4 or can itself be the site of reaction. Reactions involving nucleophilic displacement of a leaving group, for instance from 4-chloro-2-(trifluoromethyl)-6-methylquinoline, would readily occur at the C4 position. uni.lu

Derivatization and Chemical Transformations

The functional groups on this compound allow for a variety of chemical transformations to build more complex molecules. Derivatization can be used to alter the molecule's physical and chemical properties for various applications. researchgate.net

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. wikipedia.orgnih.gov The title compound, this compound, does not possess a primary amino group and therefore cannot directly form a Schiff base in this manner.

However, amino-substituted analogues, such as 2-methyl-6-amino-4-(trifluoromethyl)quinoline, are readily used as precursors. These compounds undergo condensation reactions with various aldehydes (e.g., salicylaldehydes) to yield the corresponding Schiff bases. beilstein-journals.orgbeilstein-archives.org The reaction is typically carried out by refluxing the aminoquinoline and the aldehyde in a suitable solvent like acetonitrile. beilstein-archives.org

Interestingly, the 2-methyl group on the quinoline ring is also reactive. Research has noted a potential competition between a 6-amino group and the 2-methyl substituent in condensation reactions. beilstein-journals.orgbeilstein-archives.org This indicates that the methyl group's protons are sufficiently acidic to participate in condensation with aldehydes, which would lead to the formation of a 2-alkenyl (styryl) quinoline derivative. This reactivity is a key feature in the functionalization of 2-methylquinolines. nih.gov

Table 1: Condensation Reactions of Amino-Substituted Quinoline Derivatives

| Quinoline Precursor | Aldehyde | Product Type | Yield | Reference |

| 2-Methyl-6-amino-4-(trifluoromethyl)quinoline | Salicylaldehyde | Schiff Base | 20% | beilstein-archives.org |

| 2-Phenyl-6-amino-4-(trifluoromethyl)quinoline | Salicylaldehyde | Schiff Base | 90% | beilstein-journals.orgbeilstein-archives.org |

| 8-Aminoquinoline | 2,6-Pyridinedicarboxaldehyde | Schiff Base | 86% | asianpubs.org |

Modern synthetic methods allow for the direct alkylation and arylation of the quinoline core via C-H bond activation, avoiding the need for pre-functionalized starting materials.

Alkylation: Rhodium(I) complexes, in the presence of a phosphine (B1218219) ligand like PCy₃, have been shown to catalyze the alkylation of quinolines with alkenes. nih.gov The reaction proceeds via C-H bond activation, and for substituted quinolines, high selectivity for the C2 position is often observed. While substitution at the C2 position in the title compound would not be possible, this methodology is crucial for the synthesis of related structures. The reaction is tolerant of various functional groups, including esters. nih.gov

Arylation: Palladium-catalyzed reactions are widely employed for C-C bond formation. The arylation of quinoline derivatives can be achieved through electrooxidative cross-dehydrogenative coupling. In a study on N-acetyltetrahydroquinolines, a palladium-catalyzed dual C-H arylation was successful, and it was noted that a trifluoromethyl group was a compatible moiety for this transformation. acs.org Another approach involves the α-arylation of α,α-difluoroketones with aryl halides, followed by a C-C bond cleavage to produce difluoromethylarenes, a process relevant to the synthesis of trifluoromethyl-substituted aromatics. acs.org

Cycloaddition reactions are powerful tools for rapidly constructing complex polycyclic systems from relatively simple precursors. The quinoline ring can participate in several types of cycloadditions.

[2+2] Cycloadditions: Photochemical dearomative [2+2] cycloadditions between quinoline derivatives and alkenes can produce structurally complex and strained polycyclic systems. researchgate.netnih.gov These reactions are often mediated by a photosensitizer under acidic conditions and can proceed with high diastereoselectivity. researchgate.net

[2+3] Cycloadditions: Copper-catalyzed Huisgen [2+3] cycloadditions have been employed in the synthesis of 2-trifluoromethylquinolines from sulfonyl azides and terminal alkynes. thieme-connect.com This highlights a synthetic route to the core structure of the title compound.

Imino Diels-Alder Reactions: Imines derived from quinoline precursors (e.g., from an aminoquinoline) can act as dienophiles in Diels-Alder reactions with dienes to form tetrahydropyridine-fused systems. wikipedia.org The Povarov reaction is another example where an aromatic imine reacts with an enol ether to synthesize substituted quinolines. wikipedia.org These reactions are fundamental in building fused heterocyclic libraries. nih.govresearchgate.net

Table 2: Cycloaddition Reactions Involving Quinoline Scaffolds

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| [2+2] Cycloaddition | 6-Chloroquinoline + 2-Chloropropene | Ir-based photosensitizer, light, acid | Pyridine-fused 6-5-4-3 ring system | researchgate.net |

| [2+3] Cycloaddition | N-phenylacetimidoyl chloride derivative + Sulfonyl azide | Copper catalyst | 2-Trifluoromethylquinoline | thieme-connect.com |

| Imino Diels-Alder | Imine + Diene | Thermal/Lewis Acid | Tetrahydropyridine | wikipedia.org |

Detailed Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms provides insight into the reactivity and selectivity observed for this compound and its derivatives.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The catalyst's role is to generate a potent electrophile. libretexts.org The stability of this intermediate determines the reaction rate and regioselectivity. For this compound, electrophilic attack at C5 or C8 avoids placing the positive charge on the carbon atom (C6) bearing the strongly destabilizing CF₃ group, making these pathways more favorable. youtube.com

Schiff Base Formation: The condensation reaction to form an imine proceeds via a two-step mechanism. nih.gov First, the nucleophilic nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a hemiaminal or carbinolamine. wikipedia.orgnih.gov This is followed by an acid-catalyzed dehydration (elimination of water) to form the C=N double bond of the imine. The entire process is reversible. nih.gov

Photochemical Cycloadditions: The mechanism for the photochemical [2+2] cycloaddition of quinolines with alkenes often involves triplet sensitization. nih.gov The photosensitizer absorbs light and transfers its energy to the quinoline, promoting it to an excited triplet state. In this state, the quinoline behaves like a diradical and undergoes a stepwise radical cycloaddition with the alkene, rather than a concerted pathway. nih.gov This stepwise mechanism allows for the formation of ortho and para cycloadducts.

Nucleophilic Substitution of Hydrogen (SₙH): Some catalyst-free SₙH reactions in quinolines are proposed to proceed through the formation of an intermediate cycloadduct. rsc.org For instance, the reaction of quinoline with acylethynylpyrroles likely involves an initial [2+3] cycloaddition between the reactants. This is followed by a redox-mediated ring-opening of the cycloadduct to yield the final substituted product. rsc.org

Reaction Pathway Elucidation for Intramolecular Cyclizations

Intramolecular cyclization is a key strategy for the synthesis of the quinoline scaffold itself. The synthesis of this compound can be envisioned through adaptations of classic quinoline syntheses, such as the Doebner-von Miller reaction. This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of this compound, 4-(trifluoromethyl)aniline (B29031) would be the aniline component.

A plausible reaction pathway, analogous to the synthesis of 2-methyl-6-nitroquinoline, would involve the reaction of 4-(trifluoromethyl)aniline with an α,β-unsaturated aldehyde, such as crotonaldehyde. nih.gov The mechanism is believed to proceed through an initial Michael addition of the aniline to the unsaturated aldehyde, followed by cyclization and subsequent oxidation to form the aromatic quinoline ring. nih.gov The presence of the electron-withdrawing trifluoromethyl group on the aniline ring would likely decrease its nucleophilicity, potentially requiring more forcing reaction conditions compared to an unsubstituted aniline.

Another approach for the formation of trifluoromethylated quinolines involves the intramolecular cyclization of suitably functionalized precursors. For instance, research has shown that 2-CF3-3-arylquinolines can be synthesized via the reduction of a nitro group on a precursor molecule, which then promotes an intramolecular cyclization. rsc.org While this specific example leads to a 3-aryl substituted quinoline, the general principle of a reduction-triggered cyclization could be a viable pathway for other substituted quinolines.

Furthermore, radical-mediated cyclizations have emerged as a powerful tool in the synthesis of complex heterocyclic systems. Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been developed for the synthesis of trifluoromethylated polycyclic quinazolinones. mdpi.com A similar strategy could potentially be adapted for the synthesis of this compound, where a radical cyclization of an appropriately designed acyclic precursor is initiated.

Table 1: Plausible Synthetic Routes for this compound via Intramolecular Cyclization

| Reaction Type | Key Precursors | General Conditions | Mechanistic Hallmark |

| Doebner-von Miller | 4-(Trifluoromethyl)aniline, Crotonaldehyde | Acid catalyst (e.g., HCl, H2SO4), heat | Michael addition followed by electrophilic cyclization and oxidation |

| Reductive Cyclization | ortho-Nitro-substituted precursor with methyl and trifluoromethyl functionalities | Reducing agent (e.g., Fe/AcOH) | Reduction of nitro group to amine, followed by intramolecular condensation |

| Radical-Mediated Cyclization | Acyclic precursor with alkene and trifluoromethyl source | Visible light, photoredox catalyst | Radical addition to an unsaturated bond followed by intramolecular cyclization |

Understanding Oxidative Addition and Reductive Elimination in Catalyzed Reactions

The quinoline scaffold is a common ligand in transition-metal catalysis, and this compound can be expected to exhibit interesting properties in this context. The nitrogen atom can coordinate to a metal center, and the quinoline ring can be involved in C-H activation or coupling reactions. Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles. wikipedia.org

Oxidative Addition:

Oxidative addition involves the addition of a substrate to a metal center, leading to an increase in the oxidation state and coordination number of the metal. wikipedia.org For a catalytic cycle involving this compound, a key step could be the oxidative addition of a halo-derivative, such as 2-chloro-6-(trifluoromethyl)quinoline, to a low-valent metal center (e.g., Pd(0) or Ni(0)). Research has demonstrated the oxidative addition of 2-chloroquinoline (B121035) to zero-valent group 10 metal complexes. researchgate.net The mechanism of such a reaction can proceed through different pathways, including concerted, SN2-type, or radical mechanisms, depending on the nature of the metal, ligands, and the organic halide. wikipedia.orgnih.gov

The electronic properties of this compound would influence this process. The electron-donating methyl group at the 2-position would increase electron density on the quinoline ring, while the potent electron-withdrawing trifluoromethyl group at the 6-position would decrease it. This push-pull electronic effect could modulate the reactivity of a C-X bond on the quinoline ring towards oxidative addition.

Reductive Elimination:

Reductive elimination is the reverse of oxidative addition, where two ligands on a metal center are eliminated to form a new bond, resulting in a decrease in the metal's oxidation state. libretexts.org In a catalytic cross-coupling reaction, this is often the product-forming step. For instance, if this compound were part of an arylpalladium complex, the reductive elimination of a new C-C or C-N bond would regenerate the catalyst and release the functionalized quinoline product.

Table 2: Hypothetical Catalytic Cycle Involving this compound

| Step | Description | Influence of Substituents |

| Oxidative Addition | A 2-halo-6-(trifluoromethyl)quinoline derivative adds to a low-valent metal center (e.g., M(0)). | The electron-withdrawing CF3 group may make the C-X bond more susceptible to oxidative addition. |

| Ligand Exchange/ Transmetalation | Another organic group is transferred to the metal center from an organometallic reagent. | The steric bulk of the methyl group may influence the approach of the incoming ligand. |

| Reductive Elimination | The two organic ligands couple and are eliminated from the metal center, forming the product. | The electron-withdrawing CF3 group could influence the rate of reductive elimination. |

| Catalyst Regeneration | The metal center is returned to its initial low-valent state. | - |

Solvent Effects and Catalytic Cycle Analysis

In reactions involving this compound, either as a substrate or a ligand, solvent effects would be significant. For instance, in the synthesis of trifluoromethylated quinoline-phenol Schiff bases, the choice of solvent (methanol, ethanol, or acetonitrile) was found to significantly affect the reaction yield. beilstein-archives.org Acetonitrile provided the highest yield in that particular study, highlighting the importance of solvent optimization. beilstein-archives.org

When this compound acts as a ligand in a catalytic cycle, the solvent can play several roles:

Solvation of the Catalyst and Intermediates: Polar solvents can stabilize charged or highly polar intermediates in a catalytic cycle, potentially lowering the activation energy of certain steps. For example, in SN1 type reactions, polar protic solvents are known to stabilize the carbocation intermediate, thus increasing the reaction rate. youtube.com

Coordination to the Metal Center: Some solvents can coordinate to the metal center, which can either be beneficial by stabilizing an active catalytic species or detrimental by blocking a coordination site required for substrate binding.

Influence on Reaction Equilibrium: The solvent can affect the position of an equilibrium by preferentially solvating either the reactants or the products.

Table 3: Potential Solvent Effects in Reactions of this compound

| Solvent Property | Potential Effect on Reactivity | Example Scenario |

| Polarity | Stabilization of charged or polar transition states and intermediates. | In an oxidative addition step forming a charged metal complex, a polar solvent would be favorable. wikipedia.org |

| Coordinating Ability | Can stabilize or deactivate the catalyst by coordinating to the metal center. | A strongly coordinating solvent like DMSO might inhibit catalysis by occupying a vacant site on the metal. |

| Protic vs. Aprotic | Protic solvents can participate in hydrogen bonding and proton transfer steps. | In a cyclization reaction involving a condensation step, a protic solvent might facilitate proton transfer. |

| Non-polar | Favorable for reactions involving non-polar reactants and intermediates. | May be used to favor certain reaction pathways or to facilitate product separation. |

Advanced Applications and Future Research Directions

Role as Versatile Synthetic Intermediates and Building Blocks

The quinoline (B57606) scaffold is a foundational structure in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.netnih.gov The specific substitution pattern of 2-Methyl-6-(trifluoromethyl)quinoline makes it a versatile intermediate for constructing more elaborate molecular architectures.

This compound serves as a valuable precursor for creating complex, polycyclic, and functionally diverse molecules. The quinoline ring system itself provides a rigid scaffold that can be further functionalized. Research on related quinoline derivatives demonstrates that the core structure is amenable to various synthetic transformations. For instance, the synthesis of fused tricyclic heterocyclic quinolines has been achieved using 2-(trifluoromethyl)aniline (B126271) as a starting material, highlighting the utility of the trifluoromethyl-substituted aniline (B41778) moiety, which is a component of the subject compound's conceptual synthesis. scispace.com

The methyl group at the 2-position and the aromatic protons on the quinoline ring are potential sites for further chemical modification. While specific reactions starting directly from this compound are specialized, the broader literature on quinoline chemistry suggests pathways for its use. For example, methods for synthesizing complex quinoline-amide derivatives involve multi-step processes that start with substituted aminobenzophenones, leading to a functionalized quinoline core that can then undergo further coupling reactions. nih.gov This indicates the potential of this compound to be integrated into similar synthetic strategies to produce complex, bioactive molecules.

The development of novel fluorine-containing compounds is a major focus in medicinal and materials chemistry due to the unique properties imparted by fluorine. mdpi.com The trifluoromethyl group (CF3) is a key substituent used to enhance properties like metabolic stability and binding affinity. beilstein-journals.orgnih.gov this compound is an ideal building block in this context.

Synthetic strategies often focus on leveraging the existing fluorinated motif. For example, research has demonstrated the synthesis of various 2-trifluoromethyl quinoline derivatives through palladium-catalyzed tandem reactions or copper-mediated intramolecular oxidative cyclization. researchgate.net These methods showcase the importance of the trifluoromethyl-quinoline core as a platform for generating diverse libraries of new fluorinated compounds. Furthermore, studies on 6-amino-4-(trifluoromethyl)quinolines show they can be readily converted into Schiff bases, creating hybrid molecular systems with interesting photophysical properties. beilstein-archives.org This suggests that functionalized versions of this compound could be similarly employed to design novel fluorinated molecules for various applications. The direct C-H fluorination of quinolines is also an emerging area, offering a pathway to introduce additional fluorine atoms onto the quinoline scaffold, although this can be challenging. nih.gov

Materials Science Applications of Quinoline Derivatives

Quinoline derivatives are widely recognized for their potential in materials science, particularly in optoelectronics, owing to their high thermal stability, electron-transporting capabilities, and tunable photophysical properties. mdpi.comnih.gov The incorporation of a trifluoromethyl group can further enhance these characteristics.

Quinoline-based compounds are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). nih.gov They have been successfully utilized as electron transporters, emitters, and host materials. mdpi.comuconn.edu The trifluoromethyl group is particularly advantageous in OLED materials as it can improve electron transport and reduce intermolecular stacking, which helps to prevent luminescence quenching. beilstein-journals.orgbeilstein-archives.org

Research into trifluoromethyl-substituted quinoline-phenol Schiff bases has highlighted their luminescent properties, which are crucial for OLED applications. beilstein-journals.org Similarly, other quinoline derivatives have been investigated for their electroluminescent properties, forming the basis for blue-emitting OLEDs and materials with thermally activated delayed fluorescence (TADF) for highly efficient non-doped OLEDs. uconn.edursc.org While research may not have focused specifically on this compound, its structural similarity to these high-performing materials makes it and its derivatives promising candidates for future OLED component development.

Below is a table summarizing the performance of various quinoline-based emitters in non-doped OLEDs, illustrating the potential of this class of compounds.

| Emitter Compound | Max. External Quantum Efficiency (EQE) | Turn-on Voltage (V) |

| DMAC-QL | 7.7% | 3.2 |

| PXZ-QL | 17.3% | 2.6 |

| PTZ-QL | 14.8% | 2.8 |

| Data sourced from a study on quinoline-based TADF emitters. rsc.org |

Quinoline derivatives are known to possess significant chromophoric (light-absorbing) and nonlinear optical (NLO) properties. mdpi.com NLO materials are vital for applications in photonics and optoelectronics, including optical switching and frequency conversion. The charge transfer characteristics within quinoline-based molecules contribute to their NLO response. mdpi.com

Studies on various quinoline derivatives have confirmed their potential as NLO materials. For instance, the NLO behavior of pyridazino-quinoline derivatives has been analyzed using both computational and experimental methods, showing them to be attractive molecules for future NLO applications. ajbls.com The synthesis of quinoline-based Schiff bases has also been explored for their NLO properties. researchgate.net The introduction of a strong electron-withdrawing group like trifluoromethyl can enhance the second-order nonlinear polarizability, a key parameter for NLO materials. mdpi.com

The photophysical properties of trifluoromethylated quinoline-phenol Schiff bases have been studied in detail, revealing their fluorescence quantum yields and Stokes shifts in different solvents.

| Solvent | Fluorescence Quantum Yield (Φf) Range | Stokes Shift (SS) Range (nm) |

| Chloroform (CHCl3) | 0.12–0.80 | 59–85 |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.20–0.75 | 65–150 |

| Methanol (MeOH) | 0.13–0.85 | 65–130 |

| Data from a study on trifluoromethylated quinoline-phenol Schiff bases. beilstein-journals.org |

Environmental Biotransformation and Biodegradation Studies (Non-Clinical Context)

The environmental fate of synthetic chemical compounds is a critical area of study. Fluorinated organic molecules, in particular, often exhibit high persistence due to the strength of the carbon-fluorine bond. dntb.gov.uanih.gov

The biodegradation of the basic quinoline structure and some of its simpler derivatives has been investigated. Studies using activated sludge under nitrate-reducing conditions have shown that quinoline can be completely mineralized. nih.gov In contrast, 2-methylquinoline (B7769805) demonstrated much lower mineralization (58%), with metabolites such as 1,2,3,4-tetrahydro-2-methyl-quinoline remaining in the effluent. nih.gov This suggests that even a simple methyl group can significantly hinder complete biodegradation.

| Compound | Mineralization | Key Metabolite(s) |

| Quinoline | Complete | 2(1H)-quinolinone |

| Isoquinoline | 92% | 1(2H)-isoquinolinone |

| 2-Methylquinoline | 58% | 1,2,3,4-tetrahydro-2-methyl-quinoline, 4-ethyl-benzenamine |

| Data from a study on nitrate-dependent biodegradation. nih.gov |

The presence of a trifluoromethyl group is expected to further increase the recalcitrance of the molecule to microbial degradation. nih.gov The high stability of the C-F bond makes fluorinated compounds generally resistant to biotransformation. dntb.gov.ua Research on other fluorinated xenobiotics, such as polyfluoroalkyl substances (PFAS), has shown them to be remarkably persistent in the environment with little to no significant degradation observed over extended periods. goldschmidt.info Therefore, it is highly probable that this compound would be a persistent organic pollutant, exhibiting very limited biotransformation and biodegradation in natural environmental settings.

Microbial Degradation Pathways of Quinoline Scaffolds

While specific microbial degradation studies on this compound are not extensively documented, the metabolic fate of this compound in the environment can be inferred from established pathways for quinoline and fluorinated aromatic compounds. The biodegradation of the quinoline scaffold is a critical area of research due to the prevalence of these compounds in industrial wastewater and their potential environmental persistence.

Microorganisms, particularly bacteria from genera such as Pseudomonas, Rhodococcus, and Burkholderia, have been shown to degrade quinoline. nih.govnih.govnih.govnih.govresearchgate.net The degradation typically initiates with an aerobic hydroxylation of the heterocyclic ring, most commonly at the 2-position, to form 2-hydroxyquinoline, which exists in tautomeric equilibrium with 2(1H)-quinolinone. researchgate.net From this key intermediate, several divergent pathways can occur, including:

The 8-Hydroxycoumarin Pathway: Further hydroxylation can lead to the formation of 2,8-dihydroxyquinoline, which is then converted to 8-hydroxycoumarin. Subsequent ring cleavage yields intermediates that can enter central metabolic cycles like the TCA cycle. nih.gov

The Anthranilate Pathway: An alternative pathway involves the cleavage of the pyridine (B92270) ring to form anthranilate, which is then further metabolized. nih.gov

Dihydrodiol Formation: Some bacteria utilize dioxygenase enzymes to form cis-dihydrodiols, initiating a different cascade of ring-cleavage reactions.

The presence of the trifluoromethyl (-CF3) group at the 6-position introduces a significant challenge for microbial degradation due to the strength of the carbon-fluorine bond. nih.gov However, research on other trifluoromethylated aromatic compounds suggests potential enzymatic strategies for defluorination. A proposed mechanism involves the "metabolic activation" of the aromatic ring. mdpi.com For trifluoromethyl arenes, this could be initiated by a dihydroxylation of the benzene (B151609) ring, forming a trifluoromethyl-substituted catechol. mdpi.com This intermediate can be unstable and may undergo spontaneous defluorination to yield a quinone methide, which is then susceptible to further hydrolysis and degradation. mdpi.com

Therefore, a plausible, albeit speculative, degradation pathway for this compound would involve initial hydroxylation of the quinoline core, followed by enzymatic attack on the trifluoromethylated ring, leading to eventual defluorination and mineralization. The methyl group at the 2-position may also influence the initial enzymatic attack and subsequent metabolic route. nih.govresearchgate.net

Table 1: Key Microbial Genera and Pathways in Quinoline Degradation

| Microbial Genus | Key Degradation Pathway(s) | Initial Enzymatic Step | Reference |

|---|---|---|---|

| Pseudomonas | Hydroxylation, Dihydrodiol formation | Monooxygenase/Dioxygenase | nih.govnih.gov |

| Rhodococcus | 8-Hydroxycoumarin pathway, Anthranilate pathway | Monooxygenase | nih.gov |

Emerging Research Avenues and Prospects